2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C11H21BO2. It is a boronic ester, specifically a pinacol boronate, which is widely used in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of cyclopentylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired boronic ester with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound meets the required specifications for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.
Common Reagents and Conditions
Borylation: Typically involves a palladium catalyst and a base such as potassium carbonate.
Hydroboration: Often uses a transition metal catalyst like rhodium or iridium.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., sodium hydroxide), and an aryl or vinyl halide.
Major Products Formed
Borylation: Produces organoboron compounds.
Hydroboration: Yields organoboranes.
Suzuki-Miyaura Coupling: Forms biaryl compounds or substituted alkenes.
Scientific Research Applications
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:
Chemistry
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic processes.
Biology
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.
Industry
Material Science: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various chemical reactions. The compound acts as a boron source, facilitating the transfer of boron atoms to organic substrates. This process is often catalyzed by transition metals, which activate the boronic ester and enable the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another pinacol boronate used in similar applications.
Cyclopentylboronic Acid: A simpler boronic acid derivative with similar reactivity.
Bis(pinacolato)diboron: A dimeric boron compound used in borylation reactions.
Uniqueness
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
Properties
IUPAC Name |
2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLUYOVVBCMKHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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